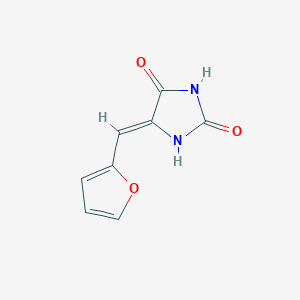

5-Furfurylidene hydantoin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

80242-64-4 |

|---|---|

Molecular Formula |

C8H6N2O3 |

Molecular Weight |

178.14 g/mol |

IUPAC Name |

(5Z)-5-(furan-2-ylmethylidene)imidazolidine-2,4-dione |

InChI |

InChI=1S/C8H6N2O3/c11-7-6(9-8(12)10-7)4-5-2-1-3-13-5/h1-4H,(H2,9,10,11,12)/b6-4- |

InChI Key |

NTRZCUHJPUNEDE-XQRVVYSFSA-N |

Isomeric SMILES |

C1=COC(=C1)/C=C\2/C(=O)NC(=O)N2 |

Canonical SMILES |

C1=COC(=C1)C=C2C(=O)NC(=O)N2 |

Origin of Product |

United States |

Pharmacophore Hybridization:a More Advanced Design Strategy Involves Pharmacophore Hybridization. This Approach Combines the 5 Furfurylidene Hydantoin Scaffold with Another Known Pharmacophore from a Different Class of Bioactive Compounds.nih.govthe Goal is to Create a Single Hybrid Molecule That Integrates the Key Features of Both Parent Scaffolds, Potentially Leading to a Novel Mechanism of Action or Enhanced Efficacy.nih.govfor Instance, a Bio Isosteric Replacement of a Moiety in One Compound Series with the Hydantoin Ring Has Been Successfully Used to Develop New Analogs with Significant Anti Tumor Efficacy.nih.govthis Principle Allows for the Development of Compounds with Improved Pharmacological Profiles Compared to the Individual Scaffolds.

Table 2: Design Principles for 5-Furfurylidene Hydantoin (B18101) Analogs

| Design Principle | Site of Modification | Rationale | Expected Outcome | Reference |

| Furan (B31954) Ring Substitution | Positions on the furan ring | Modulate electronic and steric properties to improve target binding. | Enhanced potency and/or selectivity. | ekb.eg |

| Hydantoin Ring Substitution | N-1 and N-3 positions | Alter physicochemical properties (e.g., solubility) and H-bonding potential. | Improved pharmacokinetic profile and activity. | nih.gov |

| Pharmacophore Hybridization | Entire molecule | Combine key features of hydantoin with another pharmacophore. | Novel or enhanced biological activity, potentially overcoming resistance. | nih.gov |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental tools for determining the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure). These calculations allow for the prediction of various molecular properties from first principles.

Density Functional Theory (DFT) has become a primary computational method for investigating the molecular properties of heterocyclic compounds, including hydantoin (B18101) derivatives. crimsonpublishers.comrsc.org This approach is favored for its balance of computational cost and accuracy in predicting electronic structure and geometries. nrel.gov

Studies on related hydantoin structures demonstrate the utility of DFT in optimizing molecular geometry and calculating vibrational frequencies. For instance, calculations on 5-benzyl-2-thiohydantoin (B1623198) using the B3LYP functional with a 6-311G++(d,p) basis set were employed to determine its optimized geometry, electrostatic potential surface, and vibrational frequencies. Similarly, for hydantoin-water complexes, the B3LYP-D3(BJ) functional with an aug-cc-pVTZ basis set has been used to study intermolecular interactions and tautomeric stability. researchgate.net In a study of N-(5-Nitro-2-furfurylidene)-1-aminohydantoin, a close derivative of the title compound, periodic DFT calculations were used to determine the enthalpy of hydrogen bonds in its crystalline hydrate (B1144303) and peroxosolvate forms. researchgate.net

DFT calculations are also crucial for understanding the electronic properties that govern reactivity. Key parameters derived from DFT include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are central to Frontier Molecular Orbital (FMO) theory. crimsonpublishers.com For various organic molecules, DFT has been successfully used to compute properties such as ionization energy, chemical hardness, and molecular electrostatic potential, providing a comprehensive picture of the molecule's electronic character and reactive sites. crimsonpublishers.com The choice of functional, such as B3LYP, PBE0, or M06-2X, and basis set, like 6-31G(d,p) or def2-TZVP, is critical and is often benchmarked against experimental data to ensure reliability. nrel.govntnu.no

Table 1: Representative DFT Functionals and Basis Sets Used in Hydantoin Studies This table is illustrative of methods applied to related compounds, as specific DFT studies on 5-Furfurylidene hydantoin were not detailed in the provided search results.

| Functional | Basis Set | Application | Reference |

| B3LYP | 6-311G++(d,p) | Geometry optimization, vibrational frequencies | |

| B3LYP-D3(BJ) | aug-cc-pVTZ | Analysis of intermolecular interactions | researchgate.net |

| B3LYP | 6-31G(d,p) | Electronic parameters (HOMO, LUMO), MEP | crimsonpublishers.com |

| M06-2X | def2-TZVP | Geometry optimization, enthalpy calculations | nrel.gov |

The Hartree-Fock (HF) method is a foundational ab initio approach in quantum chemistry that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.orglibretexts.org It provides a baseline for more advanced computational methods and is instrumental in its own right for analyzing electronic structure. ntnu.no In the HF method, each electron is treated as moving in the average field created by all other electrons, which is solved iteratively until a self-consistent field (SCF) is achieved. libretexts.org

While DFT methods have become more prevalent, HF theory remains a cornerstone, often used in conjunction with DFT or as a starting point for post-Hartree-Fock methods like Configuration Interaction (CI) or Coupled Cluster (CC). buffalo.eduarxiv.org For instance, comparative studies on molecules like L-asparagine monohydrate have utilized both HF and DFT methods with extensive basis sets to investigate charge density and electrostatic properties, highlighting the strengths of each approach. buffalo.edu

The HF method is typically used to solve the time-independent Schrödinger equation for a molecule under the Born-Oppenheimer approximation. wikipedia.org The resulting Hartree-Fock orbitals and their energies are used to describe the electronic state of the system. libretexts.org Although often less accurate than modern DFT functionals for many properties due to its neglect of electron correlation, the HF method's clear theoretical framework makes it a valuable tool. ntnu.no Its application to this compound would involve geometry optimization and calculation of the electronic wavefunction, from which properties like orbital energies and the electrostatic potential can be derived.

Analysis of Molecular Reactivity and Interaction Descriptors

To predict how this compound might behave in chemical reactions, various reactivity and interaction descriptors are calculated using computational methods. These descriptors provide a quantitative measure of the chemical activities of different sites within the molecule. dtic.mil

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. ijarset.com A smaller gap suggests higher reactivity and lower kinetic stability. ijarset.com

For heterocyclic compounds, FMO analysis helps to elucidate their electronic and optical properties. researchgate.net In a study on a phytochemical called coumestrol, FMO analysis was used to understand its structural and reactive properties. taylorfrancis.com Calculations on various molecules show that the spatial distribution of the HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attack. researchgate.net For example, in donor-acceptor systems, the localization of the HOMO on the donor part and the LUMO on the acceptor part can be visualized. researchgate.net

Table 2: Conceptual FMO-Derived Reactivity Descriptors These parameters are commonly calculated from HOMO and LUMO energies obtained via DFT or HF methods to quantify reactivity.

| Parameter | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | The power to attract electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | A measure of electrophilic power. |

The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction behavior. dtic.mil It is plotted on the molecule's electron density surface, using a color scale to indicate regions of different potential. libretexts.org Typically, red or yellow colors represent negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue colors indicate positive potential (electron-poor areas), which are favorable for nucleophilic attack. libretexts.orgresearchgate.net

MESP maps provide crucial information about reactive sites for hydrogen bonding and other noncovalent interactions. dtic.milresearchgate.net The potential is a real physical property that describes the interaction energy between the molecule's static charge distribution and a positive point charge (like a proton). dtic.mil For this compound, the MESP would likely show negative potential around the oxygen atoms of the furan (B31954) ring and the carbonyl groups of the hydantoin moiety, as well as the nitrogen atoms. These regions would be the primary sites for electrophilic interactions and hydrogen bond acceptance. Conversely, positive potential would be expected around the N-H protons and some C-H protons, identifying them as potential hydrogen bond donor sites.

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are computational tools used to analyze chemical bonding by mapping the spatial localization of electrons. jussieu.frontosight.aijussieu.fr Both functions provide a visual representation of electron pairs, lone pairs, and core electrons, offering a chemically intuitive picture of bonding that goes beyond simple orbital diagrams. researchgate.netresearchgate.net

ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds or lone pairs. jussieu.fruliege.be A value of 0.5 is typical for a uniform electron gas, found in metallic systems. uliege.be LOL provides a similar picture, identifying regions where molecular orbitals are localized. ontosight.ai

These analyses are powerful for understanding complex bonding situations. For example, ELF analysis has been used to study the Cope rearrangement in various molecules, revealing the step-by-step process of bond breaking and formation. nih.gov For this compound, an ELF or LOL analysis would visualize the covalent bonds within the furan and hydantoin rings, the C=C double bond, and the lone pairs on the oxygen and nitrogen atoms. This would help to characterize the nature of the bonds (e.g., single, double) and the distribution of non-bonding electrons, which are crucial for the molecule's reactivity and interaction patterns. researchgate.net

Simulation of Intermolecular Interactions and Supramolecular Assemblies

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions. Computational simulations are instrumental in dissecting these interactions and understanding the formation of supramolecular architectures. nih.govmdpi.com For hydantoin derivatives, hydrogen bonding and stacking interactions are significant in determining the crystal packing. nih.gov

Hydrogen bonds are crucial in the formation of supramolecular structures in compounds containing hydantoin moieties. uctm.edu The strength of these bonds can be quantified by calculating their enthalpy. Density Functional Theory (DFT) is a common method used to compute these energies. researchgate.netrsc.org

Table 1: Representative Hydrogen Bond Enthalpies in Related Crystalline Solids Calculated by DFT

| Interacting Molecules | Hydrogen Bond Type | Calculated Enthalpy (kJ mol⁻¹) | Reference Compound |

| N-(5-Nitro-2-furfurylidene)-1-aminohydantoin · H₂O | N–H···O | Data not specified | nih.gov |

| N-(5-Nitro-2-furfurylidene)-1-aminohydantoin · H₂O₂ | O–H···O | Data not specified | nih.gov |

| Urea (B33335) – H₂O₂ | O–H···O | ~ 47 | researchgate.net |

| Urea – H₂O₂ | N–H···O | ~ 19 | researchgate.net |

This table is illustrative and based on data from related compounds to show the typical range of hydrogen bond enthalpies calculated using computational methods.

Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak intermolecular interactions in three-dimensional space. mdpi.comsharif.edunrel.gov It is based on the electron density and its derivatives, providing a graphical representation of interactions such as hydrogen bonds, van der Waals forces, and steric repulsion. nrel.gov The NCI plots use color-coded isosurfaces to distinguish between different types of interactions.

Prediction of Spectroscopic Properties from Computational Models

Computational models, particularly those based on DFT, are widely used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra. researchgate.netfaccts.demedium.communi.cz These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures. researchgate.netmdpi.com

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net The accuracy of these predictions depends on the chosen functional and basis set. researchgate.netmdpi.com By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be estimated and compared with experimental values, aiding in the definitive assignment of each resonance. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) is a powerful method for predicting electronic absorption spectra (UV-Vis). faccts.demedium.communi.czsapub.org The calculation provides information on the excitation energies (wavelengths of maximum absorption, λ_max) and the oscillator strengths (related to the intensity of absorption). muni.cz For a conjugated system like this compound, TD-DFT can help identify the nature of the electronic transitions, such as π→π* transitions, which are expected to be prominent in its UV-Vis spectrum. medium.com

Table 2: Illustrative Example of Predicted Spectroscopic Data for a Model Organic Compound Using DFT

| Spectroscopic Parameter | Computational Method | Predicted Value | Experimental Value |

| ¹H NMR Chemical Shift (ppm) | GIAO/B3LYP/6-311+G(2d,p) | 7.5 - 8.5 (Aromatic) | 7.6 - 8.6 |

| ¹³C NMR Chemical Shift (ppm) | GIAO/B3LYP/6-311+G(2d,p) | 110 - 160 (Aromatic/Carbonyl) | 112 - 165 |

| UV-Vis λ_max (nm) | TD-DFT/B3LYP/6-311+G(d,p) | 320 | 318 |

This table provides a hypothetical example to illustrate the type of data generated from computational predictions and its comparison with experimental results. The values are not specific to this compound.

Biological Activities and Mechanistic Investigations in Vitro and in Vivo Non Clinical

Antimicrobial Activity Studies

Hydantoin (B18101) derivatives have demonstrated a range of antimicrobial properties, with studies investigating their efficacy against bacteria, fungi, and viruses.

Derivatives of 5-Furfurylidene hydantoin, particularly those containing a nitro group, have shown broad-spectrum antibacterial activity. Nitrofurantoin (B1679001), a well-known derivative, is effective against a wide array of common urinary pathogens. chemdad.com Its spectrum includes both Gram-positive and Gram-negative bacteria. chemdad.com

In vitro studies have demonstrated the efficacy of these compounds against various bacterial strains. For instance, 5-hydroxy-1-[(5-nitrofurfurylidene)amino]hydantoin has shown activity against Staphylococcus aureus, Escherichia coli, Salmonella typhosa, and Shigella flexneri. google.com Research has also highlighted the activity of certain hydantoin derivatives against methicillin-resistant S. aureus (MRSA). nih.gov

The mechanism of antibacterial action for nitro-substituted furfurylidene hydantoins is believed to involve the reduction of the nitro group by bacterial nitroreductases. This process generates reactive intermediates that can damage bacterial DNA, proteins, and other macromolecules, ultimately leading to cell death. chemdad.comnih.gov This multi-targeted approach may contribute to the limited development of bacterial resistance. chemdad.com

Table 1: Antibacterial Spectrum of this compound Derivatives

| Bacterial Species | Gram Stain | Activity | Reference |

| Staphylococcus aureus | Positive | Active | google.comnih.gov |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Positive | Active | nih.gov |

| Streptococcus spp. | Positive | Less Effective | chemdad.com |

| Enterococcus spp. | Positive | Effective | chemdad.com |

| Escherichia coli | Negative | Active | google.comnih.gov |

| Salmonella typhosa | Negative | Active | google.com |

| Shigella flexneri | Negative | Active | google.com |

| Proteus mirabilis | Negative | Resistant | chemdad.com |

| Pseudomonas aeruginosa | Negative | More Resistant | chemdad.com |

This table is for informational purposes only and is based on available non-clinical research data. It does not represent a comprehensive list of all susceptible or resistant organisms.

The antifungal potential of hydantoin derivatives has also been explored. Studies have shown that certain derivatives exhibit activity against various fungal pathogens, including Candida and Trichophyton species. nih.govsolubilityofthings.com The mechanisms underlying their antifungal action are still under investigation but may involve the disruption of fungal cell processes. mdpi.comsemanticscholar.org

Research into the antiviral properties of hydantoin derivatives suggests that they may act through multiple mechanisms. Some studies indicate that these compounds can inhibit viral replication. researchgate.net For instance, certain hydantoin derivatives have been reported to inhibit the replication of enteroviruses by targeting viral RNA synthesis and, at lower concentrations, by inhibiting viral assembly. nih.gov Another study suggested that some derivatives might target viral DNA polymerase to inhibit the replication of viruses like herpes simplex virus (HSV). researchgate.net

Muscle Relaxant Properties and Associated Biological Pathways

Certain derivatives of this compound have been identified as a class of muscle relaxants. acs.org The most well-studied compound in this regard is dantrolene (B1669809), which is 1-{[5-(p-nitrophenyl)-furfurylidene]amino}hydantoin. researchgate.netacpjournals.org

Dantrolene acts as a direct-acting skeletal muscle relaxant. drugfuture.comdrugbank.com Its primary mechanism of action is the inhibition of calcium ion release from the sarcoplasmic reticulum of skeletal muscle cells. drugfuture.comdrugbank.com By doing so, it uncouples the electrical excitation of the muscle cell from the mechanical contraction. drugbank.comresearchgate.net

Excitation-contraction coupling is the physiological process of converting an electrical stimulus to a mechanical response in muscle fibers. ksumsc.com In skeletal muscle, this process is heavily dependent on the release of calcium from the sarcoplasmic reticulum. ksumsc.com Dantrolene is thought to interfere with this process by binding to the ryanodine (B192298) receptor 1 (RyR1), a calcium release channel on the sarcoplasmic reticulum membrane. drugbank.com This binding reduces the opening of the channel, thereby decreasing the amount of calcium available for muscle contraction and leading to muscle relaxation. drugbank.com

Anticancer and Antiproliferative Research

The hydantoin scaffold, identified as imidazolidine-2,4-dione, is a significant heterocyclic structure in medicinal chemistry. ekb.eg Its derivatives have demonstrated a wide array of pharmacological activities, including notable potential as anticancer agents. ekb.egresearchgate.netwisdomlib.org Research into hydantoin-based compounds has revealed multiple mechanisms through which they exert their antiproliferative effects, targeting key pathways involved in cancer cell growth and survival. ekb.eg Studies have investigated derivatives of hydantoin for their antitumor roles, highlighting their ability to reduce cell division, increase apoptosis, and inhibit the motility and invasiveness of cancer cells. nih.gov

Receptor Tyrosine Kinases (RTKs) are enzymes that play a crucial role in cellular signaling pathways that govern cell growth, differentiation, and survival. wikipedia.orgdrugbank.com Their dysregulation is a common feature in many cancers, making them a prime target for anticancer therapies. wikipedia.org Certain derivatives of this compound, specifically benzalhydantoin derivatives, have been investigated for their potential to inhibit RTKs. ukm.my

In one study, a series of benzalhydantoin derivatives were tested for their inhibitory activity against a panel of eight different RTKs. Two compounds, (Z)-5-(4'-hydroxy-3'methoxybenzylidene)imidazolidine-2,4-dione (Compound 8) and (Z)-5-(4'-methoxybenzylidene)imidazolidine-2,4-dione (Compound 10), showed moderate and selective activity. ukm.my Specifically, at a concentration of 10 µM, Compound 10 inhibited Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) by 56%, while Compound 8 inhibited it by 46%. ukm.my Furthermore, Compound 8 also demonstrated a 57% inhibition of both Platelet-Derived Growth Factor Receptor-α (PDGFR-α) and PDGFR-β. ukm.my Molecular docking studies suggested these compounds could bind within the ATP-binding pocket of the kinase, with binding energies indicating a potentially stable interaction. ukm.my This research highlights the potential for these hydantoin structures to be optimized as selective inhibitors for angiogenesis-related RTKs. ukm.my

Inhibitory Activity of Benzalhydantoin Derivatives Against Receptor Tyrosine Kinases

| Compound | Target RTK | Inhibition (%) at 10 µM | Binding Energy (kcal/mol) |

|---|---|---|---|

| (Z)-5-(4'-hydroxy-3'methoxybenzylidene)imidazolidine-2,4-dione | VEGFR-2 | 46% | -6.96 |

| (Z)-5-(4'-hydroxy-3'methoxybenzylidene)imidazolidine-2,4-dione | PDGFR-α | 57% | N/A |

| (Z)-5-(4'-hydroxy-3'methoxybenzylidene)imidazolidine-2,4-dione | PDGFR-β | 57% | N/A |

| (Z)-5-(4'-methoxybenzylidene)imidazolidine-2,4-dione | VEGFR-2 | 56% | -7.32 |

The B-cell lymphoma-2 (BCL-2) family of proteins are central regulators of the mitochondrial or intrinsic pathway of apoptosis (programmed cell death). nih.govnih.gov This family includes both anti-apoptotic proteins (like BCL-2 itself) and pro-apoptotic proteins. nih.govmdpi.com In many cancers, anti-apoptotic BCL-2 proteins are overexpressed, which allows cancer cells to evade apoptosis and contributes to tumor survival and resistance to therapy. nih.govescholarship.org

Targeting the BCL-2 pathway is a key strategy in cancer research. nih.gov Hydantoin derivatives have been identified as a class of compounds with the potential to modulate BCL-2 family proteins. ekb.egwisdomlib.org The mechanism involves inhibiting the anti-apoptotic members of the BCL-2 family. By doing so, these compounds can disrupt the protective effect of BCL-2, allowing the pro-apoptotic signals to dominate, ultimately leading to the activation of the apoptotic cascade in cancer cells. ekb.egresearchgate.net This approach effectively lowers the threshold for cell death, potentially sensitizing cancer cells to other chemotherapeutic agents. escholarship.org

The mitotic spindle is a critical structure for cell division, and its components are validated targets for anticancer drugs. Hydantoin derivatives have been explored for their ability to interfere with two key components of this machinery: kinesin spindle proteins and tubulin. ekb.eg

Kinesin Spindle Proteins (KSPs): KSP, also known as Eg5, is a motor protein essential for establishing a bipolar mitotic spindle, a necessary step for proper chromosome segregation during mitosis. nih.govmdpi.com Inhibition of KSP prevents centrosome separation, leading to the formation of a distinctive "monopolar spindle" or "mono-aster". nih.govmdpi.com This activates the spindle assembly checkpoint, causing the cell to arrest in mitosis, which can ultimately trigger apoptosis. nih.gov KSP is an attractive target because its expression is largely restricted to dividing cells, suggesting that inhibitors may have less impact on non-proliferating healthy cells. haematologica.org Hydantoin-based compounds are among the scaffolds investigated for KSP inhibition as a novel anticancer mechanism. ekb.eg

Tubulin Polymerization: Microtubules are dynamic polymers of tubulin that are fundamental to maintaining cell structure, transport, and forming the mitotic spindle. nih.gov Drugs that interfere with tubulin dynamics are among the most successful anticancer agents. Some hydantoin derivatives have been shown to inhibit the polymerization of tubulin. ekb.egnih.gov For example, research demonstrated that 5,5-diphenylhydantoin could inhibit the polymerization of purified tubulin by 50% at a concentration of 3.6 x 10⁻⁴ M. nih.gov By preventing the formation of microtubules, these compounds disrupt the mitotic spindle, leading to cell cycle arrest and apoptosis, a mechanism similar to that of other tubulin-targeting agents. mdpi.comrsc.org

Histone Deacetylase (HDAC) Inhibition: Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin compaction and repression of gene transcription. ekb.egarchivesofmedicalscience.com In many cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes. ekb.eg HDAC inhibitors are a class of anticancer agents that promote histone hyperacetylation, which relaxes the chromatin structure and allows for the expression of genes that can halt cell proliferation and induce apoptosis. archivesofmedicalscience.comnih.gov The hydantoin scaffold has been identified as a promising framework for the development of new HDAC inhibitors. ekb.egekb.eg

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a member of the receptor tyrosine kinase family, and its overactivation is a key driver in the development and progression of numerous cancers. pharmgkb.orgresearchgate.net The EGFR signaling pathway, when activated, promotes cancer cell proliferation, reduces apoptosis, and facilitates invasion and metastasis. pharmgkb.org Consequently, EGFR is a well-established target for cancer therapy. wikipedia.orgnih.gov A series of 5-benzylidene-hydantoins were specifically designed to act as EGFR inhibitors by interacting with its ATP-binding site. nih.gov These compounds were shown to inhibit EGFR autophosphorylation and the growth of human A431 cells, which are known to overexpress EGFR, establishing this hydantoin-based structure as a new scaffold for developing tyrosine kinase inhibitors. nih.gov

Other Investigated Pharmacological Activities

Beyond their anticancer properties, various hydantoin derivatives have been reported to possess anti-inflammatory and immunomodulatory activities. ekb.egwisdomlib.org Inflammation is a critical component of many diseases, and compounds that can modulate this process are of significant therapeutic interest. mdpi.com

Anticonvulsant Potentials

The hydantoin (imidazolidine-2,4-dione) scaffold is a well-established pharmacophore in the field of anticonvulsant drug discovery. nih.govjscimedcentral.com The prototypical hydantoin anticonvulsant, phenytoin (B1677684) (5,5-diphenylhydantoin), is known for its efficacy against generalized tonic-clonic seizures. nih.gov Its mechanism of action is primarily attributed to the blockade of voltage-gated sodium channels in their inactive state, which reduces the propagation of high-frequency neuronal firing. jscimedcentral.com

While direct in vivo experimental studies on the anticonvulsant activity of this compound are not extensively reported in publicly available literature, the structural features of the molecule allow for speculation on its potential activity based on established structure-activity relationships of hydantoin derivatives. The presence of an aromatic-like furan (B31954) ring at the 5-position aligns with the general requirement for a lipophilic group at this position for anticonvulsant effects. nih.gov However, the specific impact of the furfurylidene moiety on the interaction with neuronal targets remains to be elucidated through direct experimental testing in animal models of seizures, such as the maximal electroshock (MES) test.

Antioxidant and Cytoprotective Effects

The potential for this compound to exert antioxidant and cytoprotective effects has not been a primary focus of investigation, and direct in vitro studies are scarce. However, studies on structurally related compounds, particularly those containing a 5-nitrofuran group, have explored their impact on cellular oxidative stress. For instance, nitrofurantoin, which is N-(5-nitro-2-furfurylidene)-1-aminohydantoin, has been shown to induce oxidative stress in hepatocytes. This is a critical consideration, as the biological context and the specific substituents on the furan ring can dramatically alter the compound's pro-oxidant or antioxidant properties. The furan nucleus itself can be susceptible to metabolic activation, which may lead to the generation of reactive species. Therefore, without direct experimental evidence, it is difficult to predict whether this compound would act as an antioxidant or contribute to oxidative cellular damage.

Anti-diabetic and Metabolic Disease Related Activities

Investigation of Inactivity in Carcinogenicity Models

The carcinogenic potential of 5-nitrofuran derivatives has been a subject of toxicological research. It is important to note that the following findings are for the structurally related compound, nitrofurantoin (1-[(5-nitrofurfurylidene)amino] hydantoin), and not this compound itself.

In a study evaluating the carcinogenic activity of several 5-nitrofuran derivatives in rats, 1-[(5-nitrofurfurylidene)amino] hydantoin was reported to be inactive. The National Toxicology Program (NTP) conducted comprehensive toxicology and carcinogenesis studies on nitrofurantoin in F344/N rats and B6C3F1 mice. nih.govoregonstate.educa.govscribd.comnih.gov The findings of the two-year feed studies were complex. For male F344/N rats, there was no evidence of carcinogenic activity. In contrast, for female B6C3F1 mice, there was clear evidence of carcinogenic activity, as indicated by increased incidences of ovarian tubular adenomas, benign mixed tumors, and granulosa cell tumors. nih.gov For female rats and male mice, the evidence of carcinogenicity was considered equivocal. ca.gov These results underscore the species- and sex-specific differences in the carcinogenic response to this class of compounds.

Table 1: Summary of Carcinogenicity Findings for Nitrofurantoin (NTP Studies)

| Species | Sex | Carcinogenic Activity |

| F344/N Rats | Male | No evidence |

| F344/N Rats | Female | Equivocal evidence |

| B6C3F1 Mice | Male | Equivocal evidence |

| B6C3F1 Mice | Female | Clear evidence |

Effects on Spermatogenesis in Animal Models

Toxicological studies on the related compound nitrofurantoin have revealed significant effects on the male reproductive system in animal models. In 13-week studies conducted by the National Toxicology Program (NTP), male rats administered nitrofurantoin in their feed exhibited degeneration of the germinal epithelium of the seminiferous tubules. nih.gov This finding indicates a potential for this class of compounds to interfere with spermatogenesis. The severity of the testicular lesions was dose-dependent. These non-neoplastic effects on the testes were also observed in the 2-year studies in both male rats and mice. nih.gov Direct studies on the effects of this compound on spermatogenesis have not been reported, but the findings for nitrofurantoin suggest that this is a potential area of toxicological concern for structurally similar compounds.

Structure-Activity Relationship (SAR) Studies and Pharmacophore Development

The structure-activity relationship (SAR) for hydantoin derivatives as anticonvulsants has been extensively studied. nih.govscispace.comscispace.com The general pharmacophore model for hydantoin anticonvulsants identifies key structural features necessary for activity. These typically include a hydantoin ring, a lipophilic domain, and a hydrogen-bonding domain. scispace.com

The substituent at the 5-position of the hydantoin ring is a critical determinant of anticonvulsant activity. nih.gov Aromatic or bulky alkyl groups at this position are often associated with efficacy against tonic-clonic seizures. The bioactive conformation of these molecules is thought to involve an extended geometry where the aromatic ring at C5 is positioned away from the hydantoin ring, allowing for optimal interaction with the voltage-gated sodium channel. scispace.com

Correlating Structural Modifications with Biological Response

For hydantoin derivatives, modifications to the substituents on the core ring structure can significantly alter their biological activity. The nature of the group at the 5-position is particularly influential. For instance, the presence of two phenyl groups at the 5,5-position in phenytoin confers potent anticonvulsant activity. nih.gov

In the case of 5-arylidenhydantoins, the electronic and steric properties of the aryl group, as well as the geometry of the exocyclic double bond, would be expected to modulate the biological response. The furan ring in this compound is an aromatic-like, electron-rich heterocycle. Its size and electronic properties would influence the binding affinity and efficacy at the target receptor, presumably the sodium channel.

Studies on other 5,5'-disubstituted hydantoins have shown that the nature of these substituents is critical for anticonvulsant potency. nih.gov For example, the incorporation of a 2-hydroxyphenyl moiety into a 3-amino-5,5'-diphenylimidazolidine-2,4-dione scaffold was found to be crucial for its anticonvulsant activity. nih.gov This highlights the sensitivity of the biological response to even subtle structural changes. While direct comparative studies involving this compound are lacking, the principles derived from the broader class of hydantoin derivatives suggest that the furfurylidene group would play a key role in defining its pharmacological profile.

Identification of Key Pharmacophoric Features

A pharmacophore is defined as the specific arrangement of steric and electronic features of a molecule that are essential to interact with a specific biological target and trigger or block its biological response. semanticscholar.org For the this compound scaffold, several key pharmacophoric features have been identified that are crucial for its biological activities. These features are derived from the spatial arrangement of functionalities within the molecule that can engage in interactions with a biological target. semanticscholar.orgd-nb.info

The fundamental structure of this compound comprises a hydantoin ring linked to a furan ring via an exocyclic double bond. The key pharmacophoric elements arise from this arrangement:

Hydrogen Bond Donors (HBD): The hydantoin ring contains two nitrogen atoms (N-1 and N-3) that can act as hydrogen bond donors. ekb.eg These are critical for anchoring the molecule within a receptor's binding pocket through hydrogen bonding interactions. ekb.eg

Hydrogen Bond Acceptors (HBA): The two carbonyl groups (at C-2 and C-4) on the hydantoin ring are strong hydrogen bond acceptors. ekb.eg Additionally, the oxygen atom within the furan ring can also serve as a hydrogen bond acceptor. medsci.org

Hydrophobic/Aromatic Regions: The furan ring provides a key hydrophobic and aromatic region. researchgate.net This feature can engage in hydrophobic or π-stacking interactions with corresponding nonpolar or aromatic residues in the target protein. d-nb.info

Planar Rigid Structure: The exocyclic double bond between the hydantoin ring and the furan ring confers a degree of planarity and rigidity to the molecule. This conformational constraint is important for orienting the pharmacophoric features in a precise spatial arrangement required for optimal receptor binding.

Pharmacophore models for related hydantoin derivatives often highlight the importance of these features. For instance, studies on various 5-arylidene hydantoins confirm that the aromatic substituent at the 5-position is a critical determinant of activity. pcbiochemres.com

Table 1: Key Pharmacophoric Features of this compound

| Feature Type | Location on Scaffold | Potential Interaction | Reference |

| Hydrogen Bond Donor (HBD) | N-1 and N-3 positions of the hydantoin ring | Hydrogen bonding with acceptor groups on the target | ekb.eg |

| Hydrogen Bond Acceptor (HBA) | C-2 and C-4 carbonyls of the hydantoin ring; Furan oxygen | Hydrogen bonding with donor groups on the target | ekb.egmedsci.org |

| Hydrophobic/Aromatic (H/AR) | Furan ring | Hydrophobic interactions, π-stacking | d-nb.inforesearchgate.net |

| Planar Linker | Exocyclic double bond (ylidene bridge) | Provides conformational rigidity | - |

Design Principles for Optimized Activity and Selectivity

The design of optimized this compound analogs is guided by structure-activity relationship (SAR) studies, which aim to understand how chemical modifications to the core scaffold influence biological activity and selectivity. ekb.egrsc.org The key principles involve strategic modifications at the furan ring and the hydantoin nucleus, as well as the application of pharmacophore hybridization.

Advanced Research Applications and Future Directions

Role in Drug Discovery and Lead Compound Development

The hydantoin (B18101) core is a key structural motif in a number of clinically used drugs, including the anticonvulsant phenytoin (B1677684), the antimicrobial nitrofurantoin (B1679001), and the antiandrogen enzalutamide. researchgate.netwjpr.netnih.gov The versatility of the hydantoin scaffold has made it a focal point in the quest for new therapeutic agents. researchgate.netchemicalbook.comsci-hub.se

Hydantoin as a Privileged Scaffold

The hydantoin ring system, chemically known as imidazolidine-2,4-dione, is widely regarded as a "privileged scaffold" in the field of medicinal chemistry. researchgate.netwjpr.netnih.govchemicalbook.com This designation stems from its proven ability to serve as a versatile template for the design of ligands that can interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities. nih.govsci-hub.se The structural features of the hydantoin core, which include two hydrogen bond donors and two hydrogen bond acceptors, along with five potential sites for substitution, allow for the creation of a wide array of derivatives with varied physicochemical properties. researchgate.netnih.govchemicalbook.com

The synthetic accessibility of the hydantoin nucleus through well-established cyclization reactions further enhances its appeal to medicinal chemists. researchgate.netnih.gov This ease of synthesis, coupled with the ability to readily introduce various substituents, has facilitated the development of numerous hydantoin-containing compounds with activities against cancer, microbial infections, and metabolic diseases. nih.govchemicalbook.comsci-hub.se For instance, certain 5-benzylidenehydantoins have been identified as inhibitors of sirtuins (SIRTs), a class of proteins implicated in processes like aging and cancer, making them promising targets for cancer chemotherapy. chemicalbook.comsci-hub.se

Combinatorial Chemistry and Diversity-Oriented Synthesis for Hydantoin Libraries

The principles of combinatorial chemistry have been effectively applied to the hydantoin scaffold to generate large and diverse libraries of compounds for high-throughput screening. nih.govresearchgate.net Solid-phase synthesis has emerged as a particularly powerful tool, enabling the convenient and versatile preparation of libraries of 3,5-, 1,3-, and 1,3,5-substituted hydantoins. nih.gov This approach facilitates the systematic modification of the hydantoin core, allowing for the exploration of a vast chemical space in the search for new drug candidates. researchgate.net

Diversity-oriented synthesis (DOS) is another strategy that has been employed to create structurally diverse libraries of hydantoin-fused heterocyclic scaffolds. acs.org By combining DOS with techniques like fluorous mixture synthesis (FMS), researchers can efficiently produce collections of structurally unique molecules. acs.org These libraries serve as valuable resources for identifying novel hits and lead compounds in drug discovery campaigns. researchgate.net The generation of both focused and diverse chemical libraries of hydantoins has been instrumental in the discovery of new bioactive molecules. researchgate.net

Rational Drug Design Approaches

In addition to combinatorial methods, rational drug design plays a crucial role in the development of novel hydantoin-based therapeutics. nih.gov This approach involves the use of computational tools and molecular modeling to design molecules with a high affinity and selectivity for a specific biological target. nih.gov For example, a molecular modeling workflow that included combinatorial library generation, docking, and machine learning-based assessment was used to guide the synthesis of selective 5-HT7 receptor antagonists based on a 5-phenylhydantoin (B13835) scaffold. nih.gov

Structure-based virtual screening of large chemical libraries has also proven effective in identifying novel hydantoin-based inhibitors. nih.gov This technique led to the discovery of potent and selective inhibitors of mutant isocitrate dehydrogenase 1 (IDH1), a key enzyme in certain cancers. nih.gov The identified lead compounds were then further optimized using structure-based design to improve their potency and drug-like properties. nih.gov These examples highlight the power of rational design in accelerating the discovery and optimization of hydantoin derivatives as potential drug candidates. nih.gov

Biotechnological Applications

Beyond its role in drug discovery, the hydantoin scaffold and its derivatives have found utility in various biotechnological applications, particularly in the fields of enzyme technology and metabolic pathway analysis.

Enzymatic Hydrolysis for Optically Pure Amino Acid Production

The enzymatic hydrolysis of 5-substituted hydantoins represents a significant biotechnological application for the production of optically pure α-amino acids. openmedscience.com These enantiomerically pure amino acids are valuable building blocks for the synthesis of pharmaceuticals, agrochemicals, and food additives like the artificial sweetener aspartame. openmedscience.com The process typically involves the use of hydantoinase and carbamoylase enzymes, which catalyze the stereoselective hydrolysis of the hydantoin ring to yield the corresponding amino acid. This enzymatic method offers a more environmentally friendly and efficient alternative to traditional chemical synthesis for obtaining chiral amino acids. openmedscience.com

Role in Purine (B94841) Catabolism

Hydantoin derivatives are key intermediates in the metabolic breakdown of purines in many organisms. researchgate.net Allantoin, which is chemically (2,5-dioxoimidazolidin-4-yl)urea or 5-ureidohydantoin, is a central product of purine catabolism. researchgate.net In most mammals, uric acid is oxidized by the enzyme uricase to allantoin. biorxiv.org Allantoin is then further hydrolyzed by allantoinase, an enzyme that cleaves the five-membered hydantoin ring to form allantoic acid. researchgate.netutoronto.ca This pathway is essential for the excretion of excess nitrogen derived from the breakdown of purine nucleotides. researchgate.net In some bacteria, a recently discovered anaerobic purine degradation pathway also involves a cyclic amidohydrolase that acts on hydantoin-like intermediates. biorxiv.org

Novel Synthetic Routes and Sustainable Chemistry Innovations

The synthesis of hydantoin derivatives, including the 5-furfurylidene hydantoin scaffold, is evolving with a strong emphasis on green and sustainable chemistry. Traditional synthesis methods are often being replaced by innovative techniques that reduce waste, eliminate hazardous solvents, and improve efficiency.

Mechanochemistry, which involves using mechanical force to induce chemical reactions, has emerged as a significant sustainable alternative. researchgate.net Techniques like twin-screw extrusion (TSE) and ball milling are at the forefront of this innovation. acs.orgqub.ac.uk TSE, in particular, has been successfully employed for the continuous, solvent-free synthesis of hydantoin-based active pharmaceutical ingredients (APIs) like nitrofurantoin and dantrolene (B1669809). researchgate.netqub.ac.uk This method offers considerable advantages over classic solvent-based procedures, including a highly improved environmental footprint, reduced cost, and the elimination of postsynthetic workup. acs.orgqub.ac.uk

Another area of innovation is the development of asymmetric catalytic methods, such as the Urech hydantoin synthesis (UHS). rsc.org Researchers have successfully developed the first asymmetric catalytic UHS, which allows for the creation of specific stereoisomers of hydantoin products with high selectivity. rsc.org This is particularly important for producing pharmacologically active molecules where a specific 3D structure is crucial for its biological function. openmedscience.com These advanced synthetic strategies represent a shift towards more environmentally friendly and efficient production of this important class of compounds. unibe.ch

Table 1: Comparison of Synthetic Routes for Hydantoin Derivatives

| Feature | Traditional Solvent-Based Synthesis | Mechanochemistry (TSE) | Asymmetric Catalysis (UHS) |

|---|---|---|---|

| Principle | Chemical reaction in a liquid solvent medium. | Reaction induced by mechanical force in solid state. researchgate.net | Use of chiral catalysts to produce specific enantiomers. rsc.org |

| Solvent Use | High, often using hazardous solvents. | Solvent-free or minimal solvent conditions. acs.orgqub.ac.uk | Typically requires a solvent medium. |

| Process Type | Typically batch processing. | Continuous processing possible, scalable to kg/hr . acs.org | Batch processing. |

| Environmental Impact | Higher waste generation and use of toxic materials. researchgate.net | Significantly lower environmental footprint. acs.org | Varies based on catalyst and solvent used. |

| Key Advantage | Well-established and understood methodology. | High efficiency, sustainability, no workup needed. researchgate.netqub.ac.uk | High stereoselectivity for chiral molecules. rsc.org |

Emerging Biological Targets and Disease Areas

The therapeutic potential of the this compound scaffold is expanding as new biological targets and applications in various disease areas are identified. While some derivatives are established drugs, ongoing research continues to uncover novel mechanisms and uses.

One of the most well-documented activities is as a muscle relaxant. researchgate.net Derivatives such as dantrolene function by reducing the excitation-contraction coupling in skeletal muscle. researchgate.net The class of 1-[5-Arylfurfurylidene)amino]hydantoins, in particular, has been identified as a new class of muscle relaxants. acs.org

In the field of oncology, hydantoin derivatives are being explored as potent inhibitors of key signaling pathways. Some benzalhydantoin derivatives have shown potential as anticancer agents by inhibiting receptor tyrosine kinases (RTKs). researchgate.net RTKs are crucial regulators of cell growth and proliferation, and their inhibition is a major strategy in cancer therapy.

The antimicrobial properties of this scaffold are also a significant area of research. ontosight.ai The presence of a nitrofurfuryl group, as seen in compounds like nitrofurantoin, is associated with bacteriostatic and bactericidal effects. ontosight.aiontosight.ai These compounds are effective against a range of bacteria and are crucial in treating infections. ebi.ac.uk Research also extends to their potential as antiviral and antifungal agents. ontosight.aiontosight.ai

Table 2: Biological Targets and Associated Disease Areas for this compound Derivatives

| Biological Target/Activity | Derivative Class/Example | Disease Area/Application |

|---|---|---|

| Muscle Relaxation | 1-[5-Arylfurfurylidene)amino]hydantoins, Dantrolene researchgate.netacs.org | Skeletal muscle spasticity, Malignant hyperthermia |

| Kinase Inhibition | Benzalhydantoin derivatives researchgate.net | Cancer |

| Antimicrobial | Nitrofurantoin ontosight.aiebi.ac.uk | Bacterial Infections (e.g., Urinary Tract Infections) ebi.ac.uk |

Integration of Multi-Omics and High-Throughput Screening in Research

The discovery and development of drugs based on the this compound scaffold are being accelerated by the integration of high-throughput screening (HTS) and multi-omics technologies. nih.gov These platforms provide an unprecedented understanding of a compound's biological effects at multiple molecular levels.

High-throughput screening allows for the rapid testing of large libraries of hydantoin derivatives against specific biological targets, such as kinases or microbial strains. This enables the swift identification of lead compounds with desired activities.

Following initial screening, multi-omics approaches are employed to gain deeper mechanistic insights. nih.gov These technologies simultaneously measure thousands of molecular entities, such as genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), from a biological sample. nih.gov For instance, an integrated approach named MAC-seq combines high-throughput imaging with RNA sequencing to build a detailed picture of cellular responses to chemical compounds. unimelb.edu.au

By applying these methods to cells or tissues treated with a this compound derivative, researchers can:

Identify Novel Targets: Multi-omics can reveal previously unknown proteins or pathways that a compound interacts with, uncovering new mechanisms of action. nih.gov

Elucidate Cellular Response: Transcriptomics can show which genes are turned on or off in response to the compound, while proteomics can identify changes in protein expression and post-translational modifications. nih.gov

Discover Biomarkers: These technologies can help find molecular biomarkers that predict whether a patient will respond to a particular hydantoin-based drug, paving the way for personalized medicine. nih.gov

The fusion of HTS with multi-omics creates a powerful framework for accelerating drug discovery, moving from initial hit identification to a deep understanding of a compound's biological function and potential therapeutic application. unimelb.edu.au

Table 3: Application of Omics Technologies in Hydantoin Research

| Omics Technology | Information Generated | Application in Drug Discovery |

|---|---|---|

| Genomics | DNA sequence variations. | Identifies genetic factors influencing drug response. |

| Transcriptomics | Gene expression profiles (RNA levels). nih.gov | Reveals cellular pathways affected by the compound. unimelb.edu.au |

| Proteomics | Protein expression, modifications, and interactions. nih.gov | Directly identifies the protein targets of a drug. |

| Metabolomics | Profiles of small molecule metabolites. nih.gov | Assesses the impact of the drug on cellular metabolism. |

| Multi-Omics | Integrated analysis of two or more omics datasets. nih.gov | Provides a holistic view of the drug's mechanism of action and effects. nih.gov |

Q & A

Q. What are the standard synthetic routes for 5-Furfurylidene hydantoin, and how do reaction conditions influence product purity?

The primary synthesis methods include:

- Bucherer-Bergs Reaction : A multicomponent reaction involving aldehydes (e.g., furfural), potassium cyanide, and ammonium carbonate. Substituents on the aldehyde directly determine the 5-position substituents in the hydantoin product. Side products like hydantoic acid may form if reaction conditions (e.g., temperature, pH) are not optimized .

- Glycine-Based Synthesis : Glycine is esterified, reacted with potassium cyanate, and cyclized under acid reflux. Isotope-labeled glycine ([¹³C], [¹⁴C], or [¹⁵N]) enables tracking of specific carbon/nitrogen positions in downstream applications .

Key Factors : Reaction temperature, acid concentration, and aldehyde substituents significantly affect yield and purity. For example, formaldehyde in the Bucherer-Bergs reaction produces hydantoin but requires stringent control to minimize impurities .

Q. How can isotopic labeling techniques be applied to track this compound in metabolic or environmental studies?

Isotopic labeling (e.g., [5-¹⁴C]hydantoin) is achieved by using labeled glycine precursors. Applications include:

- Metabolic Tracing : Radiolabeled this compound can monitor its conversion to amino acids (e.g., DL-[2-¹⁴C]3-(2′-furyl)-alanine) via hydrolysis .

- Environmental Fate Studies : ¹⁴C-labeled derivatives enable quantification of degradation pathways in soil or water systems. Analytical methods like liquid scintillation counting or autoradiography are used for detection .

Advanced Research Questions

Q. How do discrepancies in NMR data arise when analyzing this compound derivatives, and what strategies resolve these conflicts?

NMR inconsistencies often stem from:

- Substituent Effects : Electron-withdrawing/donating groups (e.g., anthracenylidene vs. benzylidene) alter chemical shifts. For example, 5-arylidene substituents cause significant variations in ¹H-NMR signals due to conjugation effects .

- Tautomerism : Hydantoin derivatives may exhibit keto-enol tautomerism, leading to split peaks or unexpected coupling patterns. Deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR can stabilize specific tautomers for clarity .

Resolution : Use high-field NMR (≥300 MHz) and compare spectra with computational simulations (e.g., DFT-based chemical shift predictions) .

Q. What methodologies are employed to study the curing kinetics of hydantoin-based epoxy resins, and how do kinetic models explain reaction mechanisms?

- Differential Scanning Calorimetry (DSC) : Non-isothermal DSC at varying heating rates (e.g., 5–20°C/min) determines activation energy (Eₐ) and reaction order. For hydantoin epoxy resins cured with hexahydrophthalic anhydride (HHPA), Eₐ ranges from 60–80 kJ/mol depending on substituents .

- Autocatalytic Models : The Šesták-Berggren equation (f(α) = α^m(1−α)^n) describes the reaction mechanism. Hydantoin’s rigid structure slows diffusion control at high conversions, requiring two-parameter models for accuracy .

Q. How does the cellular uptake mechanism of this compound inform its bioavailability in pharmacological studies?

- Membrane Transport : Hydantoin permeases in bacterial membranes (e.g., Microbacterium) utilize a "gated pore" mechanism. The compound binds to a hydrophilic cavity, triggering conformational changes that sequester it intracellularly without co-transporting ions .

- Implications : Structural analogs with bulkier substituents (e.g., 5-anthracenylidene) may hinder transport efficiency. Molecular dynamics simulations can predict modifications to enhance bioavailability .

Q. What contradictions exist in bioactivity data for hydantoin derivatives, and how can experimental design address them?

- Bioassay Variability : For example, ammonia-induced cough models in mice show variable antitussive efficacy due to differences in administration routes (oral vs. intraperitoneal) or ammonia concentration .

- Resolution : Standardize protocols (e.g., ultrasonic nebulizer delivery of ammonia) and include positive controls (e.g., codeine) to normalize inter-study comparisons .

Q. How do hydantoin moieties enhance the thermal stability of poly(amide-imide)s (PAIs), and what characterization techniques validate these properties?

- Thermal Analysis : TGA shows PAIs with hydantoin substituents (e.g., 5,5-dimethyl) exhibit decomposition temperatures >350°C due to rigid heterocyclic rings. FT-IR confirms imide ring formation (peaks at 1770 cm⁻¹ and 1720 cm⁻¹) .

- Solubility Trade-offs : Hydantoin improves solubility in polar aprotic solvents (e.g., NMP) but reduces crystallinity, as shown by XRD .

Q. What systematic review strategies ensure comprehensive retrieval of hydantoin-related literature for meta-analyses?

- Search Strings : Combine CAS numbers, synonyms (e.g., "glycolylurea"), and derivatives (e.g., "5-arylidene hydantoin") across databases (SciFinder, PubMed). Use Boolean operators to filter by study type (e.g., in vitro, kinetic) .

- Gray Literature : Include patents and conference proceedings to capture unpublished data on novel synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.